6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
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Overview
Description
6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine is a complex organic compound with the molecular formula C25H42Br2O4S and a molecular weight of 598.47 g/mol . This compound is characterized by the presence of bromine atoms and a thieno[3,4-b][1,4]dioxepine core, which is a fused ring system containing sulfur and oxygen atoms . It is typically a colorless to pale yellow solid that is soluble in various organic solvents .
Preparation Methods
The synthesis of 6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves several steps, including the formation of carbon-carbon and carbon-sulfur bonds, as well as substitution reactions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be used to remove bromine atoms or to convert double bonds into single bonds.
Substitution: The bromine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides.
Scientific Research Applications
6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine involves its interaction with specific molecular targets and pathways . The bromine atoms and the thieno[3,4-b][1,4]dioxepine core play crucial roles in its reactivity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
6,8-Dibromo-3,3-Dihexyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine can be compared with other similar compounds, such as:
- 6,8-Dibromo-3,3-bis(2-ethylhexyloxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine
- 3,4-(2,2-Diethylpropylene)dioxythiophene These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical and biological properties . The unique combination of bromine atoms and hexyl groups in this compound contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C19H30Br2O2S |
---|---|
Molecular Weight |
482.3 g/mol |
IUPAC Name |
6,8-dibromo-3,3-dihexyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine |
InChI |
InChI=1S/C19H30Br2O2S/c1-3-5-7-9-11-19(12-10-8-6-4-2)13-22-15-16(23-14-19)18(21)24-17(15)20/h3-14H2,1-2H3 |
InChI Key |
AMNZFBPWLPNQQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(COC2=C(SC(=C2OC1)Br)Br)CCCCCC |
Origin of Product |
United States |
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